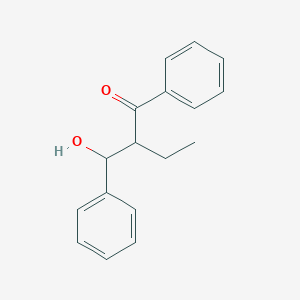
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a ketone group (C=O) attached to a butanone backbone, with additional phenyl and hydroxyphenylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylacetone with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 2-butanol, similar to the production of other ketones like methyl ethyl ketone. The process utilizes copper, zinc, or bronze catalysts at elevated temperatures ranging from 400 to 550 °C . This method ensures high conversion rates and selectivity towards the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanone (Methyl Ethyl Ketone): A simpler ketone with similar chemical properties but lacking the aromatic and hydroxyphenylmethyl groups.
Acetophenone: An aromatic ketone with a phenyl group attached to the carbonyl carbon, but without the butanone backbone.
Benzophenone: Another aromatic ketone with two phenyl groups attached to the carbonyl carbon.
Uniqueness
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- is unique due to its combination of a butanone backbone with both phenyl and hydroxyphenylmethyl groups
Propriétés
Numéro CAS |
60669-63-8 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2-[hydroxy(phenyl)methyl]-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H18O2/c1-2-15(16(18)13-9-5-3-6-10-13)17(19)14-11-7-4-8-12-14/h3-12,15-16,18H,2H2,1H3 |
Clé InChI |
CGPSUFGFQJIBML-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


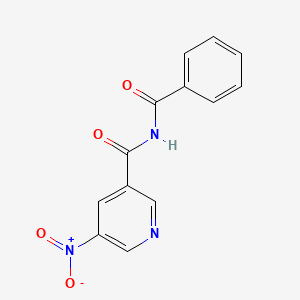
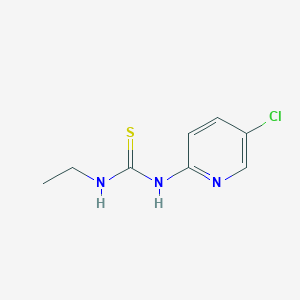
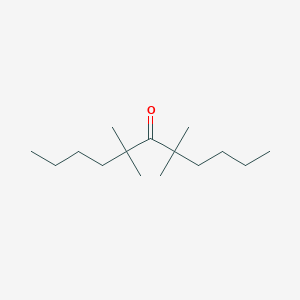
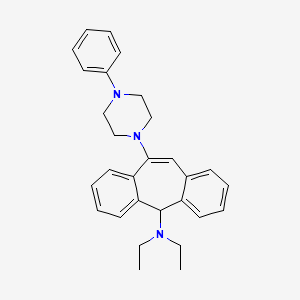
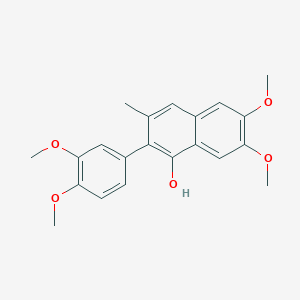
![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-](/img/structure/B14621305.png)
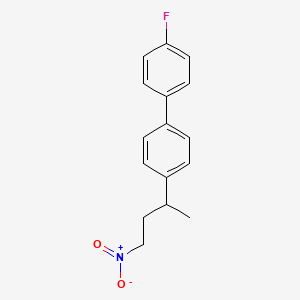
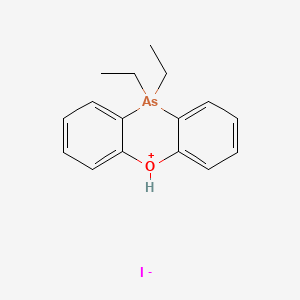

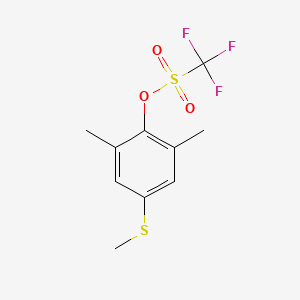
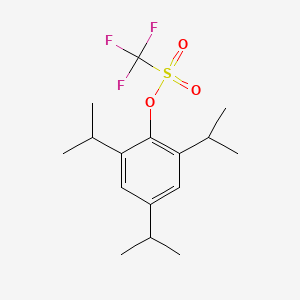
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
